molecular formula C14H25NO4 B1316106 Ethyl N-Boc-4-methylpiperidine-4-carboxylate CAS No. 189442-87-3

Ethyl N-Boc-4-methylpiperidine-4-carboxylate

Cat. No. B1316106
M. Wt: 271.35 g/mol
InChI Key: ZQZVWDXMUCTNRI-UHFFFAOYSA-N
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Patent
US09260411B2

Procedure details

A 250-mL round bottom flask equipped with an overhead mechanical stirrer, addition funnel, N2-inlet and temperature probe was charged with diisopropylamine (7.31 g, 71.5 mmol) and tetrahydrofuran (22 g) then chilled to less than −15° C. (internal temperature). Hexyllithium (2.25 M in hexane: 21.8 g, 68.5 mmol) was carefully charged to the addition funnel. The hexyllithium solution was added through the addition funnel over 45 minutes with a maximum internal temperature of −17° C. The reaction was mixed for 1 hour at an internal temperature of approximately −15° C. to 0° C. The flask was equipped with another addition funnel and the toluene solution obtained from Example 7 (15.01 g, 58.33 mmol) was added through the addition funnel, followed by 4 g of tetrahydrofuran. The total addition time was 1 hour 45 minutes with a maximum internal temperature of −15° C. The solution was stirred at about −20° C. for 30 minutes. The flask was equipped with an addition funnel, which was charged with methyl iodide (9.3 g, 64-64 mmol) and tetrahydrofuran (3 g); this solution was added to the reaction mixture over 30 minutes, maintaining the internal temperature at no more than −15° C. After 30 minutes, the reaction was quenched into a chilled (˜5° C.) 2M HCl solution (prepared from 31 mL, water and 8 g of concentrated HCl) while maintaining the temperature below 10° C. The reaction flask was rinsed with toluene (10 mL), which was added to the quench flask. The mixture was transferred to a separatory funnel and the layers were separated. The organic layer was rinsed with 17% NaCl solution (prepared by dissolving 2.5 g of NaCl in 15 g water). The tetrahydrofuran/toluene solution was used directly in the next step.
Quantity
7.31 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.01 g
Type
reactant
Reaction Step Four
Quantity
9.3 g
Type
reactant
Reaction Step Five
Quantity
3 g
Type
solvent
Reaction Step Five
Quantity
4 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCCCC.[N:15]1([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:20][CH2:19][CH:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16]1.CI>O1CCCC1>[CH3:1][C:18]1([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:17][CH2:16][N:15]([C:26]([O:28][C:29]([CH3:31])([CH3:30])[CH3:32])=[O:27])[CH2:20][CH2:19]1

Inputs

Step One
Name
Quantity
7.31 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
22 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
C(CCCCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)[Li]
Step Four
Name
Quantity
15.01 g
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
Step Five
Name
Quantity
9.3 g
Type
reactant
Smiles
CI
Name
Quantity
3 g
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
4 g
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at about −20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL round bottom flask equipped with an overhead mechanical stirrer, addition funnel, N2-inlet
TEMPERATURE
Type
TEMPERATURE
Details
then chilled to less than −15° C. (internal temperature)
ADDITION
Type
ADDITION
Details
The reaction was mixed for 1 hour at an internal temperature of approximately −15° C. to 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The flask was equipped with another addition funnel
ADDITION
Type
ADDITION
Details
The total addition time
CUSTOM
Type
CUSTOM
Details
The flask was equipped with an addition funnel
ADDITION
Type
ADDITION
Details
this solution was added to the reaction mixture over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature at no more than −15° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched into
TEMPERATURE
Type
TEMPERATURE
Details
a chilled (˜5° C.) 2M HCl solution (prepared from 31 mL, water and 8 g of concentrated HCl)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C
WASH
Type
WASH
Details
The reaction flask was rinsed with toluene (10 mL), which
ADDITION
Type
ADDITION
Details
was added to the quench flask
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was rinsed with 17% NaCl solution (prepared by dissolving 2.5 g of NaCl in 15 g water)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.